
Trimethylammonium 2,4-dichlorophenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylammonium 2,4-dichlorophenoxyacetate is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide. It is derived from 2,4-dichlorophenoxyacetic acid, a widely used herbicide that targets broadleaf weeds. This compound is recognized for its effectiveness in controlling unwanted vegetation, making it a valuable tool in agricultural practices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethylammonium 2,4-dichlorophenoxyacetate typically involves the reaction of 2,4-dichlorophenoxyacetic acid with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Dissolution: 2,4-dichlorophenoxyacetic acid is dissolved in a suitable solvent, such as ethanol or water.
Addition of Trimethylamine: Trimethylamine is slowly added to the solution while maintaining a controlled temperature.
Stirring and Heating: The mixture is stirred and heated to facilitate the reaction.
Isolation: The product is isolated by filtration or extraction and then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistency and efficiency. Quality control measures are implemented to monitor the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylammonium 2,4-dichlorophenoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the chemical structure, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction can produce less chlorinated derivatives .
Applications De Recherche Scientifique
Trimethylammonium 2,4-dichlorophenoxyacetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on plant growth and development, particularly in understanding herbicidal mechanisms.
Medicine: Research explores its potential therapeutic applications, including its role in modulating biological pathways.
Industry: It is utilized in the formulation of herbicides and other agricultural chemicals.
Mécanisme D'action
The mechanism of action of trimethylammonium 2,4-dichlorophenoxyacetate involves its interaction with specific molecular targets in plants. The compound mimics the action of natural plant hormones, disrupting normal growth processes. It primarily targets the auxin receptors, leading to uncontrolled cell division and growth, ultimately causing the death of the plant .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: The parent compound, widely used as a herbicide.
Methyl 2,4-dichlorophenoxyacetate: A methyl ester derivative with similar herbicidal properties.
Ethyl 2,4-dichlorophenoxyacetate: An ethyl ester derivative used in various formulations.
Uniqueness
Trimethylammonium 2,4-dichlorophenoxyacetate stands out due to its enhanced solubility and stability compared to its parent compound and other derivatives. These properties make it more effective in certain applications, particularly in formulations requiring high solubility and stability .
Propriétés
Numéro CAS |
6416-73-5 |
|---|---|
Formule moléculaire |
C11H15Cl2NO3 |
Poids moléculaire |
280.14 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)acetic acid;N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H6Cl2O3.C3H9N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-4(2)3/h1-3H,4H2,(H,11,12);1-3H3 |
Clé InChI |
ZRRWVAQQSHSQOM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


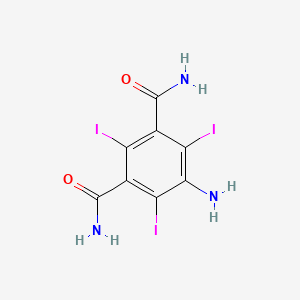
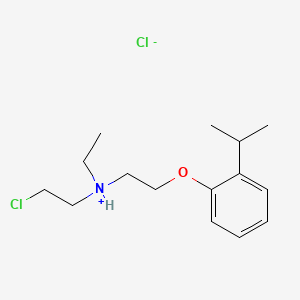

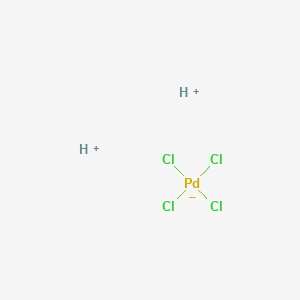
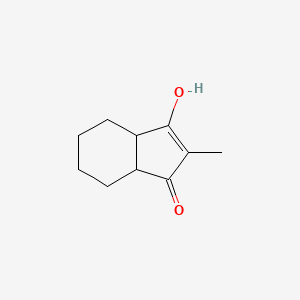
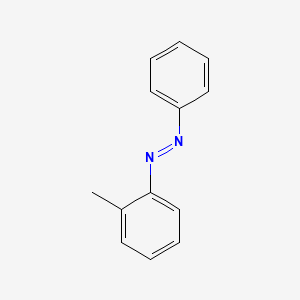

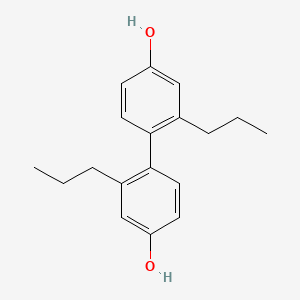

![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)
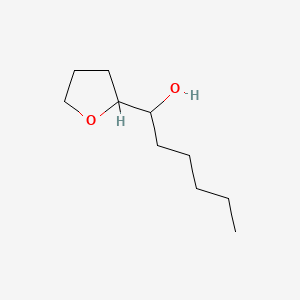

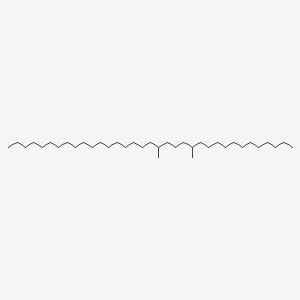
![2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13778906.png)
